molecular formula C23H22N6 B13867746 4-(4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl)quinazoline

4-(4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl)quinazoline

Cat. No.: B13867746
M. Wt: 382.5 g/mol
InChI Key: YHUSVRKNGDYNRY-UHFFFAOYSA-N
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Description

4-[4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline is a complex organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of a quinazoline core structure substituted with a piperazine ring, which is further substituted with a benzylpyrimidine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.

    Substitution with Piperazine: The quinazoline core is then reacted with piperazine under suitable conditions, such as in the presence of a base like potassium carbonate, to form the piperazine-substituted quinazoline.

    Introduction of Benzylpyrimidine Moiety: The final step involves the reaction of the piperazine-substituted quinazoline with a benzylpyrimidine derivative, typically under conditions such as reflux in an appropriate solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of 4-[4-(5-benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced derivatives such as dihydroquinazolines.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

4-[4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an inhibitor of specific enzymes and receptors, such as protein kinases.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(5-benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]quinazoline
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

4-[4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and therapeutic applications .

Properties

Molecular Formula

C23H22N6

Molecular Weight

382.5 g/mol

IUPAC Name

4-[4-(5-benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline

InChI

InChI=1S/C23H22N6/c1-2-6-18(7-3-1)14-19-15-24-23(25-16-19)29-12-10-28(11-13-29)22-20-8-4-5-9-21(20)26-17-27-22/h1-9,15-17H,10-14H2

InChI Key

YHUSVRKNGDYNRY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=CC=CC=C32)C4=NC=C(C=N4)CC5=CC=CC=C5

Origin of Product

United States

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